3-(2,5-difluorophenyl)morpholine
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Overview
Description
3-(2,5-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO. It is a morpholine derivative where the morpholine ring is substituted with a 2,5-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,5-difluoroaniline with epichlorohydrin to form an intermediate, which is then treated with morpholine under basic conditions to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered morpholine ring.
Substitution: Phenyl ring-substituted derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2,5-difluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)morpholine
- 3-(3,5-Difluorophenyl)morpholine
- 3-(2,6-Difluorophenyl)morpholine
Uniqueness
3-(2,5-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic properties compared to other difluorophenyl isomers, potentially leading to different interactions with biological targets and varied applications .
Properties
CAS No. |
1270339-51-9 |
---|---|
Molecular Formula |
C10H11F2NO |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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